molecular formula C19H17ClN4O3S B2920977 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-07-7

5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2920977
CAS No.: 887220-07-7
M. Wt: 416.88
InChI Key: NRZGKBLVCFWMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic compound that combines several functional groups and ring systems. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.

    Introduction of the thiazole ring: This step often involves the reaction of the triazole intermediate with thiourea or similar sulfur-containing reagents.

    Attachment of the furan ring: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using furan-2-boronic acid or similar reagents.

    Incorporation of the chlorophenyl and morpholine groups: These groups can be introduced through nucleophilic substitution reactions or via the use of appropriate protecting groups followed by deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the triazole or thiazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole or dihydrothiazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related bioactive molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is likely to involve multiple molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenyl)(piperidin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
  • 5-[(2-chlorophenyl)(pyrrolidin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Uniqueness

  • Structural Complexity : The presence of multiple heterocyclic rings and functional groups makes 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol unique compared to simpler analogs.
  • Biological Activity : The combination of these rings and groups may result in unique biological activities not observed in similar compounds.

Biological Activity

The compound 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring fused with a thiazole moiety and functional groups such as a chlorophenyl and morpholine. Its chemical formula is C15H14ClN3O2SC_{15}H_{14}ClN_{3}O_{2}S .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, notably:

  • Antimicrobial Activity : It has shown significant antibacterial and antifungal properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor, which is crucial in mediating inflammatory responses.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

Antimicrobial Activity

A series of in vitro studies have demonstrated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potency compared to standard antibiotics.

PathogenMIC (µg/mL)Comparison Agent
Staphylococcus aureus8Penicillin
Escherichia coli16Ciprofloxacin
Candida albicans32Fluconazole

Anti-inflammatory Activity

The compound's anti-inflammatory activity was evaluated through COX enzyme inhibition assays. It was found to selectively inhibit COX-II with an IC50 value of approximately 0.52 μM, demonstrating superior selectivity compared to traditional NSAIDs like Celecoxib.

Inhibition Profile

CompoundIC50 (µM)Selectivity Index
This compound0.5210.73
Celecoxib0.789.51

This selective inhibition suggests potential for reduced gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Anticancer Activity

In vitro studies on cancer cell lines have revealed that the compound can induce apoptosis in various cancer types. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Breast Cancer Cell Lines : The compound exhibited an IC50 value of 15 µM against MCF-7 cells, significantly reducing cell viability.
  • Lung Cancer Models : In A549 cell lines, treatment led to a marked increase in apoptotic markers after 24 hours of exposure.

Properties

IUPAC Name

5-[(2-chlorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c20-13-5-2-1-4-12(13)15(23-7-10-26-11-8-23)16-18(25)24-19(28-16)21-17(22-24)14-6-3-9-27-14/h1-6,9,15,25H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZGKBLVCFWMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.